4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one
Description
4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound featuring a partially saturated triazinone core (2,5-dihydro-1,3,5-triazin-2-one) with two key substituents: an amino group (-NH₂) at position 4 and a 1-methyl-1H-imidazol-4-yl group at position 6.
The compound’s design aligns with medicinal chemistry strategies that leverage nitrogen-rich heterocycles for bioactivity.
Properties
Molecular Formula |
C7H8N6O |
|---|---|
Molecular Weight |
192.18 g/mol |
IUPAC Name |
4-amino-6-(1-methylimidazol-4-yl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C7H8N6O/c1-13-2-4(9-3-13)5-10-6(8)12-7(14)11-5/h2-3H,1H3,(H3,8,10,11,12,14) |
InChI Key |
FDGHVOHOEFMQAT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)C2=NC(=NC(=O)N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-imidazole-4-carboxamide with cyanamide in the presence of a base, followed by cyclization to form the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups.
Scientific Research Applications
4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one, enabling comparative analysis of their properties and activities.
4-Amino-6-(oxan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one
- Structure: Features a triazinone core with an oxane (tetrahydropyran) substituent at position 6.
- Key Differences: The oxane group introduces an oxygen-rich, non-aromatic substituent, contrasting with the nitrogen-rich methylimidazole in the target compound.
- Data: Property Value Molecular Formula C₈H₁₂N₄O₂ Molecular Weight 196.21 g/mol CAS Number 1554882-06-2 Biological Activity Not reported in sources
This compound’s synthesis and characterization are documented, but pharmacological data remain unexplored .
4-(1,2-Dihydro-1,3,5-triazin-2-yl)-4H-imidazol-5-amine
- Structure : Combines a dihydrotriazine ring with an imidazol-5-amine group.
- The absence of a methyl group reduces steric hindrance.
- Data: Property Value Molecular Formula C₆H₈N₆ Molecular Weight 164.17 g/mol CAS Number 845524-38-1 Biological Activity Not reported in sources
This derivative highlights the impact of triazine oxidation state on molecular interactions .
4-(4-Chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine
- Structure : A chloro-triazine core linked to a benzimidazole and morpholine group.
- Key Differences : The bulky benzimidazole and morpholine substituents increase hydrophobicity and steric demand compared to the target compound’s methylimidazole. The chlorine atom may enhance electrophilicity.
- Data: Property Value Molecular Formula C₁₅H₁₃ClF₂N₆O Molecular Weight 380.76 g/mol CAS Number 475111-38-7 Biological Activity Not reported in sources
This compound exemplifies the use of triazines as scaffolds for diverse substituents in drug design .
4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives
- Structure : Triazole derivatives with a p-methoxybenzyl group.
- Key Differences: The five-membered triazole ring replaces the six-membered triazinone, reducing ring strain but limiting hydrogen-bonding sites. The p-methoxybenzyl group enhances lipophilicity.
- Activity : Exhibits mild anticancer activity against leukemia cell lines (e.g., CCRF-CEM), with compounds 3 and 6 showing tumoricidal effects (negative percentage growth values at 10 µM) .
Biological Activity
4-Amino-6-(1-methyl-1H-imidazol-4-yl)-2,5-dihydro-1,3,5-triazin-2-one (CAS Number: 1702197-67-8) is a heterocyclic compound with potential biological activity. This article explores its biological properties, particularly its anticancer effects and mechanisms of action, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 192.18 g/mol. The structure features a triazine ring fused with an imidazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1702197-67-8 |
| Molecular Formula | C₇H₈N₆O |
| Molecular Weight | 192.18 g/mol |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of triazine compounds have shown promising results in inhibiting the growth of cervical cancer (HeLa) and breast cancer (MCF-7) cells.
Case Study: Cytotoxic Activity
A study evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines. The results demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Amino derivative | HeLa | 15.0 |
| 4-Amino derivative | MCF-7 | 12.5 |
| Control (Cisplatin) | HeLa | 0.5 |
These findings suggest that the compound may induce apoptosis or cell cycle arrest in cancer cells.
The mechanism through which 4-Amino derivatives exert their anticancer effects is believed to involve the induction of apoptosis and disruption of cell cycle progression. Research indicates that these compounds can inhibit critical pathways involved in tumor growth and survival.
Mechanistic Insights
- Apoptosis Induction : The compound may activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Studies have shown that these compounds can cause G0/G1 and G2/M phase arrest in cancer cells.
- Inhibition of Oncogenic Pathways : The interaction with key proteins involved in cell proliferation has been observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
